(2E)-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile
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Overview
Description
The compound (2E)-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile is an organic molecule characterized by its complex structure, which includes methoxy, methyl, propan-2-yl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2-methyl-5-(propan-2-yl)benzaldehyde and 3-nitrobenzyl cyanide.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the nitrile in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the enone intermediate.
Isomerization: The enone intermediate undergoes isomerization to yield the (2E)-isomer of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under conditions such as catalytic hydrogenation.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or Raney nickel.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structural features.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with a different position of the nitro group.
(2E)-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-2-(3-aminophenyl)prop-2-enenitrile: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique combination of functional groups in (2E)-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(E)-3-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13(2)19-11-16(14(3)8-20(19)25-4)9-17(12-21)15-6-5-7-18(10-15)22(23)24/h5-11,13H,1-4H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWUDWSAZWEUJH-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])C(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])C(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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